1,1'-[(Phenylimino)dimethanediyl]dinaphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-((Phenylazanediyl)bis(methylene))bis(naphthalen-2-ol) is a complex organic compound with the molecular formula C28H23NO2 and a molecular weight of 405.49 g/mol . This compound is characterized by the presence of two naphthalen-2-ol groups linked by a phenylazanediyl bridge, making it a unique structure in organic chemistry.
Vorbereitungsmethoden
The synthesis of 1,1’-((Phenylazanediyl)bis(methylene))bis(naphthalen-2-ol) typically involves a condensation reaction between 2-hydroxy-1-naphthaldehyde and 2,3-naphthalenediamine . The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the Schiff base. The resulting product is then purified using various techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
1,1’-((Phenylazanediyl)bis(methylene))bis(naphthalen-2-ol) undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’-((Phenylazanediyl)bis(methylene))bis(naphthalen-2-ol) has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence
Wirkmechanismus
The mechanism of action of 1,1’-((Phenylazanediyl)bis(methylene))bis(naphthalen-2-ol) involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then participate in catalytic processes. Additionally, its ability to undergo redox reactions makes it useful in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1,1’-((Phenylazanediyl)bis(methylene))bis(naphthalen-2-ol) include other Schiff bases derived from naphthalen-2-ol and various diamines. These compounds share similar structural features but differ in their specific substituents and overall molecular architecture. The uniqueness of 1,1’-((Phenylazanediyl)bis(methylene))bis(naphthalen-2-ol) lies in its specific phenylazanediyl bridge, which imparts distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
6640-38-6 |
---|---|
Molekularformel |
C28H23NO2 |
Molekulargewicht |
405.5 g/mol |
IUPAC-Name |
1-[[N-[(2-hydroxynaphthalen-1-yl)methyl]anilino]methyl]naphthalen-2-ol |
InChI |
InChI=1S/C28H23NO2/c30-27-16-14-20-8-4-6-12-23(20)25(27)18-29(22-10-2-1-3-11-22)19-26-24-13-7-5-9-21(24)15-17-28(26)31/h1-17,30-31H,18-19H2 |
InChI-Schlüssel |
ZXKJIHLKKGQDOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(CC2=C(C=CC3=CC=CC=C32)O)CC4=C(C=CC5=CC=CC=C54)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.